REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2(O)[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]2)=[CH:11][CH:10]=1.[SiH](CC)(CC)CC>>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[CH2:16][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:18]2)=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2330 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC(C1)C(=O)OC)O
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Name
|
|
Quantity
|
3556 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 7.5) °C
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Type
|
CUSTOM
|
Details
|
with stirring at 10-25° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask was placed
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with 8 L of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 1×8 L of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1×3 L of saturated aqueous sodium bicarbonate and 1×2 L of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2175 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |